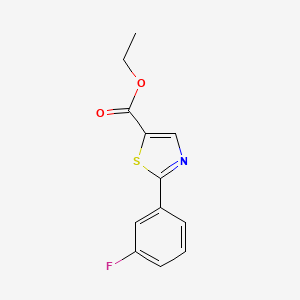

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIGTUHXTVQOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695199 | |

| Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-79-5 | |

| Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Applications of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-phenylthiazole-5-carboxylates represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Their versatile synthesis and the biological activity of their derivatives make them a focal point of contemporary research. This guide provides an in-depth exploration of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate, a representative member of this class. While a specific CAS number for this exact compound is not publicly documented, this guide will leverage data from closely related analogs to provide a comprehensive overview of its probable synthesis, physicochemical properties, and potential applications, particularly in the realm of drug discovery. We will delve into the mechanistic basis for its synthesis and bioactivity, supported by established protocols and characterization techniques.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of bioactive molecules. The introduction of a phenyl group at the 2-position and an ethyl carboxylate at the 5-position of the thiazole ring creates a versatile template that can be further functionalized to modulate its biological and physical properties. The incorporation of a fluorine atom on the phenyl ring, as in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide will focus on the synthesis, characterization, and potential utility of this compound as a valuable building block for the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of similar compounds and computational models.

| Property | Predicted Value | Reference Analog |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₁₂H₁₀FNO₂S | Based on structure |

| Molecular Weight | 251.28 g/mol | Based on structure |

| Melting Point (°C) | 80-95 | Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate (80-83 °C)[4], Ethyl 2-[3-Fluoro-(trifluoromethyl)phenyl]-4-methyl-thiazole-5-carboxylate (93-95 °C)[5] |

| Boiling Point (°C) | > 300 | General trend for similar aromatic esters |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, and Methanol.[5] | Based on similar structures |

| Appearance | White to off-white solid | General appearance of similar compounds |

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the fluorophenyl ring with splitting patterns influenced by the fluorine atom, and a singlet for the proton at the 4-position of the thiazole ring.

-

¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbon of the ester, the carbons of the thiazole and fluorophenyl rings, and the ethyl group carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester, C=N and C=S stretching for the thiazole ring, and C-F stretching for the fluorophenyl group.

Synthesis and Mechanistic Insights

The synthesis of Ethyl 2-phenylthiazole-5-carboxylates is typically achieved through the Hantzsch thiazole synthesis or variations thereof. This versatile method involves the condensation of a thioamide with an α-halocarbonyl compound.

General Synthetic Pathway

The most probable synthetic route to this compound involves the reaction of 3-fluorothiobenzamide with an ethyl 2-chloro-3-oxobutanoate or a similar α-halo-β-ketoester.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for synthesizing similar thiazole derivatives.[1][6]

Materials:

-

3-Fluorothiobenzamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Ethanol (or another suitable solvent like DMF)

-

Sodium bicarbonate (or another mild base)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-fluorothiobenzamide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents) to the solution.

-

Add a mild base such as sodium bicarbonate (1.2 equivalents) to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Mechanistic Causality

The Hantzsch synthesis proceeds through a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring. The choice of a mild base is crucial to facilitate the reaction without promoting unwanted side reactions.

Applications in Drug Discovery and Medicinal Chemistry

The Ethyl 2-phenylthiazole-5-carboxylate scaffold is a fertile ground for the discovery of new therapeutic agents. The ability to modify the substituents on the phenyl ring and the thiazole core allows for the fine-tuning of biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[1] For instance, novel thiazole-5-carboxamide derivatives have been synthesized and shown to possess anticancer activity against various cell lines.[1] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition

Thiazole and thiadiazole carboxamide derivatives have been investigated as potential c-Met kinase inhibitors.[7] The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in tumor cell migration, invasion, and proliferation. The thiazole scaffold can serve as a template for designing potent and selective inhibitors of this important cancer target.

Caption: Drug discovery workflow for developing thiazole-based kinase inhibitors.

Antimicrobial and Other Biological Activities

Beyond cancer, thiazole derivatives have shown promise as antimicrobial agents.[3] The core structure can be adapted to target specific enzymes or cellular processes in bacteria and fungi. Furthermore, various biological activities have been reported for this class of compounds, including anti-inflammatory and antiviral effects.[2]

Analytical and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in research and development. A combination of chromatographic and spectroscopic methods should be employed for quality control.

| Analytical Technique | Purpose | Key Parameters to Monitor |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Peak purity, retention time, area percentage |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation and impurity profiling | Molecular ion peak, fragmentation pattern |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isomeric purity | Chemical shifts, coupling constants, integration |

| Elemental Analysis | Confirmation of elemental composition | Percentage of C, H, N, S, F |

Conclusion and Future Perspectives

This compound and its analogs are valuable building blocks in the synthesis of complex molecules with significant biological potential. The synthetic accessibility and the tunability of their properties make them attractive targets for further investigation in drug discovery and materials science. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the optimization of their pharmacokinetic and pharmacodynamic profiles to translate their therapeutic potential into clinical applications. The continued exploration of the chemical space around this privileged scaffold holds great promise for addressing unmet medical needs.

References

-

Oakwood Chemical. Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate. [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

Shandong Huayang Pharmaceutical Co., Ltd. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. [Link]

-

National Institutes of Health. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate [oakwoodchemical.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in contemporary chemical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, characterization, reactivity, and potential applications of this specific thiazole derivative. The narrative emphasizes the causality behind experimental choices and methodologies, ensuring a blend of theoretical knowledge and practical insight.

Compound Identification and Physicochemical Properties

This compound is a substituted thiazole, a class of five-membered aromatic heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively[1][2]. The presence of the fluorophenyl group and the ethyl carboxylate moiety makes it a valuable scaffold and intermediate in medicinal chemistry and materials science[3][4].

The fundamental properties of this compound are summarized below. While specific experimental data for this exact molecule is sparse in publicly available literature, the presented values are based on data from suppliers and predictive models derived from closely related analogs.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | N/A |

| CAS Number | 886369-79-5 | [5] |

| Molecular Formula | C₁₂H₁₀FNO₂S | Derived from structure |

| Molecular Weight | 251.28 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Based on analogs[6] |

| Melting Point | Not explicitly reported; likely solid at RT | Analogs melt at 80-110 °C[6][7] |

| SMILES String | O=C(OCC)C1=CSC(N=C1)=C2C=CC=C(F)C2 | N/A |

| InChI Key | RUVJPNVFEJBXNA-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The most robust and widely adopted method for synthesizing 2,5-disubstituted thiazoles like the title compound is the Hantzsch Thiazole Synthesis, first described in 1887[1][8]. This reaction is favored for its simplicity, use of readily available starting materials, and generally high yields[9][10].

The synthesis involves the cyclocondensation of a thioamide with an α-halocarbonyl compound[8][9]. For this compound, the key precursors are 3-fluorobenzothioamide and an ethyl 2-halo-3-oxopropanoate (e.g., ethyl bromopyruvate).

Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the halo-ester in an Sₙ2 reaction, displacing the halide ion.

-

Tautomerization & Cyclization: Following the initial S-alkylation, an intramolecular nucleophilic attack occurs where the nitrogen atom of the intermediate attacks the ketone carbonyl.

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from general Hantzsch synthesis methodologies[10].

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-fluorobenzothioamide (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 5-10 mL per mmol of thioamide).

-

Addition: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Pour the reaction mixture into a beaker containing a dilute solution of sodium bicarbonate (5% Na₂CO₃) or water to neutralize the HBr byproduct and precipitate the crude product[9].

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and air dry. For higher purity, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques is employed for unambiguous structural elucidation[11][12][13].

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on similar structures[6][14], the following are predicted:

-

Ethyl Group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -OCH₂-).

-

Aromatic Protons: A complex multiplet pattern between δ 7.2-8.4 ppm corresponding to the four protons on the 3-fluorophenyl ring.

-

Thiazole Proton: A singlet for the proton at the C4 position of the thiazole ring.

-

-

¹³C NMR: The carbon spectrum will show signals for all 12 carbons, with those on the fluorophenyl ring exhibiting splitting due to C-F coupling.

-

Ethyl Group: Signals around δ 14 ppm (-CH₃) and δ 62 ppm (-OCH₂-).

-

Ester Carbonyl: A signal in the range of δ 160-165 ppm.

-

Thiazole & Aromatic Carbons: A series of signals between δ 110-170 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

-

-

IR Spectroscopy: Infrared analysis helps confirm the presence of key functional groups.

-

C=O Stretch (Ester): A strong absorption band around 1710-1740 cm⁻¹[14].

-

C=N and C=C Stretch: Aromatic and thiazole ring stretching vibrations in the 1450-1650 cm⁻¹ region.

-

C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental formula, C₁₂H₁₀FNO₂S.

Chemical Reactivity and Derivatization Potential

The title compound possesses three key reactive sites: the ethyl ester, the thiazole ring, and the fluorophenyl group. This structural arrangement allows for a wide range of chemical transformations, making it a versatile building block for creating libraries of new chemical entities.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield the corresponding 2-(3-fluorophenyl)thiazole-5-carboxylic acid . This acid is a crucial intermediate for further derivatization[6].

-

Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form a diverse array of amides. This is a common strategy in drug discovery to modulate properties like solubility, cell permeability, and target binding[6].

-

Thiazole Ring Reactivity: The thiazole ring is aromatic but can undergo specific reactions. The C2 position is generally susceptible to nucleophilic attack if a suitable leaving group is present[1]. Electrophilic aromatic substitution is also possible, though the ring is deactivated by the ester and phenyl groups.

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Molecules | Special Issue : Synthesis, Characterization and Biological Activity of Heterocyclic Compounds [mdpi.com]

- 4. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester | [frontierspecialtychemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate [oakwoodchemical.com]

- 8. synarchive.com [synarchive.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to medicinal chemistry. The thiazole scaffold is a cornerstone in the development of numerous therapeutic agents, and understanding the nuanced structural and chemical properties of its derivatives is paramount for innovation in drug discovery.[1][2] This document, intended for researchers, scientists, and drug development professionals, delineates the molecule's structural features, conformational geometry, and electronic properties. We present a predictive spectroscopic profile based on established analytical principles and data from analogous structures. Furthermore, a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction is provided, complete with mechanistic insights and workflow visualizations. The guide culminates in a discussion of the compound's potential therapeutic relevance, contextualizing its structural motifs within modern drug design paradigms.

Introduction to the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that interact with biological targets.[2] Thiazole derivatives exhibit an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5] The presence of this moiety in numerous FDA-approved drugs underscores its therapeutic importance.[6]

This compound emerges from this rich chemical space as a molecule with significant potential. It combines the proven thiazole core with two key functional groups: a 3-fluorophenyl ring and an ethyl carboxylate group. The fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity, while the ester group provides a handle for further chemical modification or can act as a key interaction point with a biological target. This guide aims to provide a deep, actionable understanding of this molecule's core characteristics.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure is the foundation of rational drug design. This section details the structural, conformational, and electronic characteristics of this compound.

2D Structure and Nomenclature

The compound consists of a central thiazole ring substituted at the 2-position with a 3-fluorophenyl group and at the 5-position with an ethyl carboxylate group.

Systematic Name: Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate CAS Number: 886369-79-5[7] Molecular Formula: C₁₂H₁₀FNO₂S Molecular Weight: 251.28 g/mol

Conformational Analysis and 3D Geometry

While a specific crystal structure for this exact molecule is not publicly available, analysis of closely related structures provides strong evidence for its likely conformation. Crystal structures of similar 2-phenylthiazole derivatives show that the dihedral angle between the thiazole and phenyl rings is typically small, often less than 10°, indicating a nearly coplanar arrangement.[8] This planarity maximizes π-system conjugation, contributing to molecular stability. The ethyl ester group at the C5 position introduces conformational flexibility; however, it is likely to orient itself to minimize steric hindrance with the adjacent thiazole ring.

Electronic Properties

The molecule's electronic landscape is defined by its constituent parts:

-

Thiazole Ring: An aromatic system with a unique charge distribution due to the differing electronegativity of sulfur and nitrogen, making it a versatile chemical scaffold.[2]

-

3-Fluorophenyl Group: The fluorine atom is a highly electronegative, weak deactivator that exerts a significant inductive electron-withdrawing effect on the phenyl ring. This influences the molecule's overall polarity and can be critical for binding interactions with biological targets.

-

Ethyl Carboxylate Group: This group is electron-withdrawing through resonance, influencing the electron density of the thiazole ring. It can also act as a hydrogen bond acceptor.

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for structural verification. The following table summarizes the predicted key signals for this compound based on established chemical principles and data from analogous compounds.[8][9][10]

| Technique | Expected Key Signals / Characteristics | Rationale |

| ¹H NMR | δ 1.3-1.5 ppm (t, 3H): -CH₃ of the ethyl group.δ 4.3-4.5 ppm (q, 2H): -OCH₂- of the ethyl group.δ 7.2-8.2 ppm (m, 4H): Aromatic protons of the 3-fluorophenyl ring.δ ~8.0-8.5 ppm (s, 1H): Proton at the C4 position of the thiazole ring. | The ethyl group protons will show characteristic triplet (t) and quartet (q) splitting. The aromatic protons will exhibit a complex multiplet (m) pattern due to both proton-proton and proton-fluorine coupling. The thiazole C4-H is typically a singlet (s) in the downfield region.[9] |

| ¹³C NMR | δ ~14 ppm: -CH₃ of the ethyl group.δ ~62 ppm: -OCH₂- of the ethyl group.δ 115-140 ppm: Aromatic carbons of the phenyl ring (showing C-F coupling).δ 140-170 ppm: Thiazole ring carbons and the ester carbonyl carbon. | The chemical shifts are characteristic for each carbon environment. Carbons bonded to or near the fluorine atom will appear as doublets due to C-F coupling. |

| FT-IR (cm⁻¹) | ~3100: Aromatic C-H stretch.~2980: Aliphatic C-H stretch.~1710-1730: C=O stretch (ester carbonyl).~1600, ~1480: Aromatic C=C and C=N stretches.~1250: C-O stretch.~1100-1200: C-F stretch. | Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. The strong C=O stretch of the ester is a particularly prominent and diagnostic peak.[10] |

| Mass Spec (MS) | [M]⁺ at m/z 251: The molecular ion peak.Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z 206), loss of the entire ester group (-COOC₂H₅), and fragments corresponding to the fluorophenyl and thiazole rings. | Electron Impact (EI) or Electrospray Ionization (ESI) will reveal the molecular weight and characteristic fragmentation patterns that confirm the connectivity of the molecule's substructures. |

Synthesis and Mechanistic Insight

The construction of the thiazole core is a well-established process in organic chemistry. For this particular substitution pattern, the Hantzsch thiazole synthesis is the most direct and efficient methodology.[11][12]

The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone (or a related α-halo carbonyl compound) with a thioamide.[12] The reaction is robust, generally high-yielding, and proceeds through a clear, stepwise mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.[11][13]

For the synthesis of this compound, the key precursors are:

-

3-Fluorobenzothioamide

-

Ethyl 2-chloroacetoacetate or a similar α-halo-β-ketoester.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol is designed for clarity and reproducibility. The choice of solvent (ethanol) is critical as it effectively dissolves both polar and non-polar reactants. The reaction is typically self-completing upon reflux, and the product often precipitates upon cooling or dilution, providing a simple method for initial purification.[11]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluorobenzothioamide (1.0 equivalent) in absolute ethanol.

-

Initiation: To the stirring solution, add ethyl 2-chloroacetoacetate (1.05 equivalents) dropwise at room temperature. The slight excess of the haloester ensures the complete consumption of the thioamide.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated mixture into a beaker of cold water, which will cause the organic product to precipitate.

-

Purification: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water to remove any inorganic byproducts.[11] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Synthesis Workflow and Mechanism

The Hantzsch synthesis proceeds via a nucleophilic attack of the thioamide's sulfur on the α-haloester, followed by cyclization and dehydration to form the aromatic thiazole ring.

The mechanism involves several key steps:

-

Nucleophilic Attack (Sɴ2): The nucleophilic sulfur atom of the thioamide attacks the carbon bearing the chlorine atom on the ethyl 2-chloroacetoacetate, displacing the chloride ion.

-

Tautomerization & Cyclization: Following an initial tautomerization, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone carbonyl.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.

Relevance in Drug Discovery and Future Directions

The structural features of this compound make it a compelling candidate for biological screening.

-

Anticancer Potential: Many potent kinase inhibitors and cytotoxic agents feature the 2-arylthiazole scaffold. The specific substitution pattern can be tuned to target specific enzymes in cancer signaling pathways.[2][5]

-

Antimicrobial Activity: Thiazole derivatives have been extensively explored as antibacterial and antifungal agents.[3][6] This molecule could be screened against a panel of clinically relevant pathogens.

-

Structure-Activity Relationship (SAR) Studies: This molecule serves as an excellent starting point for developing a library of analogs. Modifications could include:

-

Varying the substitution on the phenyl ring (e.g., different halogens, electron-donating groups).

-

Altering the ester group at the C5 position (e.g., converting to an amide or a carboxylic acid) to explore different interactions with target proteins.[9]

-

Future work should focus on the biological evaluation of this compound and the synthesis of a focused library of derivatives to establish clear SAR, paving the way for the development of novel therapeutic agents.

Conclusion

This compound is a well-defined chemical entity with a structure optimized for potential biological activity. Its synthesis is readily achievable through the classic Hantzsch reaction, a robust and scalable method. The combination of the privileged thiazole scaffold, a metabolically robust fluorophenyl group, and a modifiable ester handle makes it a molecule of high interest for further investigation in pharmaceutical research and development. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in drug discovery programs.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Chad's Prep. Hantzsch Thiazole Synthesis. YouTube; 2019. Available from: [Link]

-

ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available from: [Link]

-

Cureus. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

WJPR. A review on thiazole based compounds & it's pharmacological activities. Available from: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

-

National Institutes of Health. Crystal structure of ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[11][12]thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

-

National Institutes of Health. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Available from: [Link]

-

AVESIS. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluoro...). Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

-

National Institutes of Health. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[11][12]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Available from: [Link]

-

National Institutes of Health. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. Available from: [Link]

-

IUCr Journals. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)... Available from: [Link]

-

National Institutes of Health. Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]

-

Chemical Synthesis Database. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

-

National Institutes of Health. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

PubChem. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available from: [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

-

Shandong Huayang Pharmaceutical Co., Ltd. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate. Available from: [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Kumari/11d132338c92a2a075d9e51c8651a1e05d9e5772]([Link]

-

ResearchGate. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3-Fluoro-phenyl)-thiazole-5-carboxylic acid ethyl ester | [frontierspecialtychemicals.com]

- 8. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. synarchive.com [synarchive.com]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and widely adopted pathway for the synthesis of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate. The 2-arylthiazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document details the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring system.[4][5] We will cover the underlying reaction mechanism, provide step-by-step experimental protocols for the preparation of key intermediates and the final product, and present characterization data. The guide is designed to furnish researchers with the necessary technical insights and practical steps to successfully synthesize this valuable compound for further investigation and drug discovery efforts.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds are the cornerstone of modern pharmaceutical science, with thiazole rings being a particularly important class.[1][4] The thiazole motif is found in numerous natural products and synthetic drugs, valued for its metabolic stability and ability to engage in various biological interactions.[3] Specifically, 2-substituted thiazole-5-carboxylates are key intermediates in the development of novel therapeutics.[6] The target molecule, this compound, incorporates a fluorophenyl group, a common substitution in drug design to enhance metabolic stability and binding affinity. Its synthesis is therefore of significant interest to the drug development community.

Retrosynthetic Analysis and Synthesis Strategy

The most direct and efficient method for constructing the 2-aryl-5-ethoxycarbonylthiazole system is the Hantzsch thiazole synthesis.[5][7] This classical reaction involves the cyclocondensation of an α-haloketone or its equivalent with a thioamide.[4][5]

Our retrosynthetic approach disconnects the thiazole ring at the C-S and C-N bonds, leading to two key building blocks:

-

Intermediate A: 3-Fluorothiobenzamide

-

Intermediate B: Ethyl 2-chloroacetoacetate

The overall synthetic workflow is depicted below.

Caption: Overall Synthetic Workflow.

Core Synthesis Pathway: Mechanism and Rationale

The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide (Intermediate A) on the electrophilic α-carbon of the ethyl 2-chloroacetoacetate (Intermediate B), displacing the chloride.[4][8] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic thiazole ring. The reaction is typically performed in a protic solvent like ethanol and is often heated to drive the reaction to completion.[9]

Caption: Hantzsch Thiazole Synthesis Mechanism.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Synthesis of Intermediate A: 3-Fluorothiobenzamide

This procedure involves the conversion of a nitrile to a thioamide using a source of hydrogen sulfide or a surrogate like thioacetamide.

-

Materials: 3-Fluorobenzonitrile, Thioacetamide, Hydrogen Chloride (gas or in a solvent like DMF), Sodium Hydroxide solution.

-

Protocol:

-

In a round-bottom flask, dissolve 3-fluorobenzonitrile and thioacetamide in an organic solvent (e.g., DMF) previously saturated with hydrogen chloride gas.[10]

-

Heat the reaction mixture under stirring. A typical temperature is 80°C.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Neutralize the solution by slowly adding a sodium hydroxide solution until the pH is approximately 6-7. This will precipitate the product.[10]

-

Stir for an additional hour to ensure complete precipitation.

-

Filter the resulting solid, wash it with water, and dry it under a vacuum to yield 3-fluorothiobenzamide.

-

Synthesis of Intermediate B: Ethyl 2-chloroacetoacetate

This intermediate is synthesized by the selective chlorination of ethyl acetoacetate at the α-position using sulfuryl chloride.[7][11] This method is preferred as it minimizes the formation of the 4-chloro isomer.[11][12]

-

Materials: Ethyl acetoacetate, Sulfuryl chloride (SO₂Cl₂), Round-bottom flask, Dropping funnel, Ice bath.

-

Protocol:

-

Add ethyl acetoacetate to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask to a temperature between -5°C and 10°C using an ice-salt bath.[11][13]

-

Begin the dropwise addition of sulfuryl chloride to the cooled ethyl acetoacetate. Maintain a molar ratio of approximately 1:1 to 1:1.1 (ethyl acetoacetate:sulfuryl chloride).[13]

-

After the complete addition of sulfuryl chloride, slowly allow the mixture to warm to 20-25°C and let the reaction proceed for 4 hours.[11][13]

-

After the reaction, slowly reduce the pressure to remove residual acidic gases (HCl and SO₂), which can be trapped using a caustic soda solution.

-

The crude product is then purified by vacuum distillation to obtain pure ethyl 2-chloroacetoacetate.[12][13]

-

Final Synthesis: this compound

This is the key cyclocondensation step.

-

Materials: 3-Fluorothiobenzamide (Intermediate A), Ethyl 2-chloroacetoacetate (Intermediate B), Anhydrous Ethanol.

-

Protocol:

-

In a round-bottom flask, suspend 3-fluorothiobenzamide in anhydrous ethanol.

-

Heat the mixture to approximately 60-80°C to aid dissolution.[9]

-

Add an equimolar amount of ethyl 2-chloroacetoacetate dropwise to the heated solution.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.[9]

-

After completion, cool the reaction mixture to approximately 10°C in an ice bath.[9] The product will often precipitate as a solid.

-

Filter the solid product, wash it with cold ethanol to remove any unreacted starting materials, and dry it under a vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₀FNO₂S |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Varies; literature analogs suggest >100°C[2] |

| ¹H NMR (CDCl₃) | Expected signals: triplet for -CH₃ (ester), quartet for -CH₂- (ester), and multiplets for the aromatic protons on the fluorophenyl and thiazole rings. |

| ¹³C NMR (CDCl₃) | Expected signals: carbons of the ethyl ester, the thiazole ring, and the fluorophenyl ring (with C-F coupling). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 252.05 |

Note: Specific spectral data should be acquired experimentally for confirmation. The data provided are based on the expected structure and data from analogous compounds.[2]

Conclusion

This guide outlines a reliable and well-established synthetic route to this compound via the Hantzsch thiazole synthesis. By following the detailed protocols for the preparation of the key 3-fluorothiobenzamide and ethyl 2-chloroacetoacetate intermediates, and the final cyclocondensation step, researchers can efficiently produce this valuable compound. The provided framework for characterization ensures the validation of the final product's identity and purity, enabling its use in subsequent stages of research and drug development.

References

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017;22(1):143. Available from: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. 2017;22(5):799. Available from: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1982;(1):31-35. Available from: [Link]

-

Ethyl 2-(3-Fluorophenyl)-4-methylthiazole-5-carboxylate. Oakwood Chemical. Available from: [Link]

- Preparation method for ethyl 2-chloroacetoacetate. Google Patents. CN105061210A.

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie. 2011;344(5):289-299. Available from: [Link]

-

Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[5][11]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Acta Crystallographica Section E: Crystallographic Communications. 2021;77(Pt 3):315-320. Available from: [Link]

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 11):o2004. Available from: [Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Mini-Reviews in Medicinal Chemistry. 2019;19(5):410-423. Available from: [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. 2022;13(12):1913-1920. Available from: [Link]

-

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methyl-1,3-thiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 2):o363. Available from: [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry. 2014;34(1):153-159. Available from: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. 2021;213:113175. Available from: [Link]

-

Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications. 2016;72(Pt 1):54-59. Available from: [Link]

-

Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives. Letters in Drug Design & Discovery. 2011;8(10):937-943. Available from: [Link]

- Preparation method of 3,4-substitituted thiobenzamide and application of 3,4-substitituted thiobenzamide in febuxostat synthesis. Google Patents. CN104163782A.

- The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. Google Patents. CN103922942B.

- Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate. Google Patents. CN101412699A.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. synarchive.com [synarchive.com]

- 6. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents [patents.google.com]

- 10. CN104163782A - Preparation method of 3,4-substitituted thiobenzamide and application of 3,4-substitituted thiobenzamide in febuxostat synthesis - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. guidechem.com [guidechem.com]

- 13. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

Abstract

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate is a synthetic heterocyclic compound belonging to the diverse family of 2-phenylthiazole derivatives. While direct experimental evidence for this specific molecule is not extensively available in peer-reviewed literature, the broader class of 2-phenylthiazoles exhibits a remarkable range of biological activities. This guide synthesizes the existing body of knowledge on structurally analogous compounds to propose and explore the most probable mechanisms of action for this compound. Drawing upon established research, we will delve into its potential roles as an inhibitor of Monoacylglycerol Lipase (MAGL), Cyclooxygenase (COX) enzymes, and the c-Met kinase, highlighting the scientific rationale and experimental avenues for validating these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Therapeutic Potential of the 2-Phenylthiazole Scaffold

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in the design of bioactive molecules. When coupled with a phenyl group at the 2-position, the resulting 2-phenylthiazole core offers a versatile platform for chemical modification, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[2][3] The introduction of a fluorine atom onto the phenyl ring, as in this compound, can further enhance metabolic stability, binding affinity, and membrane permeability.[4]

This guide will focus on three primary, plausible mechanisms of action for this compound based on the activities of its structural congeners:

-

Monoacylglycerol Lipase (MAGL) Inhibition: Targeting lipid signaling pathways in cancer.

-

Cyclooxygenase (COX) Inhibition: Modulating the inflammatory response.

-

c-Met Kinase Inhibition: Disrupting oncogenic signaling cascades.

Postulated Mechanism of Action I: Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6] In cancer cells, MAGL activity is often upregulated, leading to increased production of pro-tumorigenic signaling lipids.[7] Consequently, MAGL has emerged as a promising therapeutic target for various cancers.

The Rationale for MAGL Inhibition

Structurally similar compounds, specifically thiazole-5-carboxylate derivatives, have been identified as potent and selective inhibitors of MAGL.[5][8] These inhibitors have demonstrated significant anticancer activity in preclinical studies.[5] The core structure of this compound, featuring the thiazole-5-carboxylate moiety, strongly suggests its potential to interact with the active site of MAGL.

Proposed Signaling Pathway

The proposed mechanism involves the inhibition of MAGL by this compound, leading to an accumulation of 2-AG. Elevated 2-AG levels can, in turn, activate cannabinoid receptors (CB1 and CB2), which can trigger anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: Putative MAGL Inhibition Pathway.

Experimental Protocol: In Vitro MAGL Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound against human MAGL.

Materials:

-

Recombinant human MAGL

-

2-Oleoylglycerol (2-OG) substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound

-

Positive control inhibitor (e.g., JZL184)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the compound to obtain a range of concentrations.

-

In a microplate, add the assay buffer, recombinant human MAGL, and the test compound or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the 2-OG substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to quantify the amount of product (oleic acid) formed.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Postulated Mechanism of Action II: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[9] While COX-1 is constitutively expressed and involved in physiological processes, COX-2 is inducible and upregulated at sites of inflammation.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through COX inhibition.

The Rationale for COX Inhibition

Several studies have reported the synthesis and evaluation of 2-phenylthiazole derivatives as COX inhibitors.[10][11] The substitution pattern on the phenyl ring has been shown to be crucial for both potency and selectivity towards COX-2.[11] Given that inflammation is a hallmark of many chronic diseases, including cancer, a compound with COX-inhibitory properties could have significant therapeutic potential.

Proposed Signaling Pathway

This compound may act as a selective or non-selective inhibitor of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and mitigating the inflammatory response.

Caption: Proposed COX Inhibition Pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 or human recombinant COX-2

-

Arachidonic acid

-

Assay buffer

-

Heme cofactor

-

This compound

-

Reference NSAIDs (e.g., celecoxib for COX-2, ibuprofen for non-selective)

-

Enzyme immunoassay (EIA) kit for prostaglandin quantification

Procedure:

-

Prepare stock solutions of the test compound and reference NSAIDs.

-

In a microplate, combine the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or reference drug.

-

Pre-incubate the mixture at 37°C for 10 minutes.[9]

-

Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C.[9]

-

Stop the reaction by adding a solution of hydrochloric acid.[9]

-

Quantify the amount of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

-

The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[9]

Postulated Mechanism of Action III: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[12] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers, making it an attractive target for cancer therapy.[12]

The Rationale for c-Met Kinase Inhibition

Various heterocyclic compounds, including those with a thiazole core, have been investigated as inhibitors of c-Met kinase.[13][14] The general structure of ATP-competitive inhibitors often involves a heterocyclic system that can form hydrogen bonds with the hinge region of the kinase domain. The 2-phenylthiazole scaffold has the potential to fit into the ATP-binding pocket of c-Met and disrupt its function.

Proposed Signaling Pathway

This compound may bind to the ATP-binding site of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, thereby inhibiting cancer cell proliferation and survival.

Caption: Hypothesized c-Met Kinase Inhibition Pathway.

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol provides a framework for assessing the inhibitory effect of the compound on c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Kinase assay buffer

-

This compound

-

Positive control inhibitor (e.g., Crizotinib)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a microplate, add the kinase assay buffer, recombinant c-Met kinase, and the substrate.

-

Add the test compound or controls to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-

Calculate the percentage of inhibition and determine the IC50 value.

Summary and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing literature on structurally related compounds provides a strong foundation for postulating its involvement in key biological pathways. The inhibition of MAGL, COX enzymes, and c-Met kinase represent the most plausible mechanisms, each with significant therapeutic implications in oncology and inflammatory diseases.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a starting point for such investigations. Furthermore, structure-activity relationship (SAR) studies, exploring variations in the substituents on both the phenyl and thiazole rings, will be crucial for optimizing the potency and selectivity of this promising chemical scaffold. Ultimately, a comprehensive understanding of the molecular targets of this compound will be instrumental in advancing its potential as a novel therapeutic agent.

References

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]

-

COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. [Link]

-

Modulation of Monoacylglycerol Lipase Using Isothiazolinone-Based Inhibitors. [Link]

-

Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. [Link]

-

Inhibitory activity and selectivity of the compounds (2a-2d) towards COX-1 and COX-2. [Link]

-

Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. [Link]

-

Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. [Link]

-

Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Link]

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]

-

Chart representing the COX-2 inhibitory activity of the tested compounds against celecoxib as a reference. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

-

Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. [Link]

-

Type II c-Met inhibitors: molecular insight into crucial interactions for effective inhibition. [Link]

-

Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

Screening of Invitro Anti Inflammatory Activity of Some Newly Synthesized Fluorinated Benzothiazol. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abstract: Modulation of Monoacylglycerol Lipase Using Isothiazolinone-Based Inhibitors (2015 AAAS Annual Meeting (12-16 February 2015)) [aaas.confex.com]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. selleckchem.com [selleckchem.com]

The Ascendant Role of Fluorinated Thiazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the thiazole nucleus, a privileged structure in numerous therapeutic agents, has been the subject of intense investigation. This technical guide provides an in-depth exploration of the biological activities of fluorinated thiazole derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of their efficacy, provide detailed protocols for their evaluation, and present a critical analysis of structure-activity relationships to guide future drug development endeavors.

Introduction: The Fluorine Advantage in Thiazole-Based Drug Design

The thiazole ring is a fundamental component of many biologically active compounds, including natural products like vitamin B1 (thiamine) and blockbuster drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive scaffold for drug design. The introduction of fluorine, the most electronegative element, into the thiazole framework can dramatically enhance a molecule's therapeutic potential. This "fluorine advantage" stems from several key factors:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer biological half-life and improved bioavailability.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, leading to more favorable interactions with target proteins through electrostatic and hydrogen bonding interactions.

-

Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the strategic placement of fluorine atoms, enhancing its ability to cross cellular membranes and reach its intracellular target.[3]

-

Conformational Control: The steric bulk and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that optimizes target engagement.

This guide will explore how these principles are applied to the design of fluorinated thiazole derivatives with potent and selective biological activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated thiazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, targeting critical pathways involved in tumor growth, proliferation, and metastasis.

Mechanism of Action: Inhibition of VEGFR2/AKT Signaling

A significant number of fluorinated thiazole derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the downstream serine/threonine kinase AKT.[7][8][9] The VEGFR2/AKT pathway is a central regulator of angiogenesis, cell survival, and proliferation, making it a prime target for cancer therapy.

Fluorinated thiazoles can bind to the ATP-binding pocket of VEGFR2, preventing its autophosphorylation and subsequent activation. This blockade of VEGFR2 signaling leads to a cascade of downstream effects, including the inhibition of AKT phosphorylation. Dephosphorylated AKT is inactive, leading to the upregulation of pro-apoptotic proteins like BAX and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately inducing apoptosis in cancer cells.[7][10]

Caption: Inhibition of the VEGFR2/AKT pathway by fluorinated thiazole derivatives.

Quantitative Data: Cytotoxic Activity of Fluorinated Thiazoles

The cytotoxic potential of various fluorinated thiazole derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluoro-11H-indeno[1,2-b]quinoxaline hybrids | HepG-2 (Liver) | 0.75 ± 0.04 | [7] |

| Fluoro-11H-indeno[1,2-b]quinoxaline hybrids | HuH-7 (Liver) | 3.43 ± 0.16 | [7] |

| 3-Nitrophenylthiazole derivative | MDA-MB-231 (Breast) | 1.21 | [11] |

| Thiazole-based thiadiazole derivative | MCF-7 (Breast) | 6.13 | [10] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated thiazole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

The Transwell migration assay is used to evaluate the effect of a compound on cancer cell migration.[3][5]

Principle: This assay utilizes a two-chamber system separated by a porous membrane. Cancer cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.

Step-by-Step Methodology:

-

Chamber Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber.

-

Treatment: Add the fluorinated thiazole derivative to the upper chamber at the desired concentration.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell migration.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13]

Mechanism of Action: Inhibition of DNA Gyrase

A key target for antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[14][15][16] Several fluorinated thiazole derivatives have been shown to inhibit this enzyme, leading to bacterial cell death.

These compounds are thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function of introducing negative supercoils into the bacterial DNA.[15][16] This disruption of DNA topology is lethal to the bacterium.

Caption: Inhibition of bacterial DNA gyrase by fluorinated thiazole derivatives.

Quantitative Data: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-based benzenesulfonamide | Klebsiella pneumoniae | 10-15 (inhibition zone) | [17] |

| Fluorenyl-hydrazonothiazoles | Gram-positive bacteria | >256 | [18] |

Note: The available data for antimicrobial activity is less quantitative in terms of specific MIC values for a broad range of fluorinated thiazoles compared to anticancer data. More research is needed in this area.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[1][4][19][20]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution: Dissolve the fluorinated thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

-